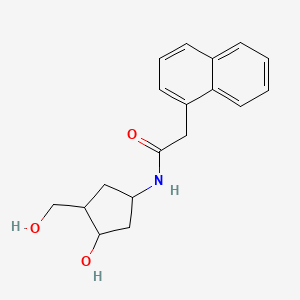

![molecular formula C15H14F3N3O3S B2555951 2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-27-4](/img/structure/B2555951.png)

2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

カタログ番号 B2555951

CAS番号:

860609-27-4

分子量: 373.35

InChIキー: VQDBTPFERZLCFO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

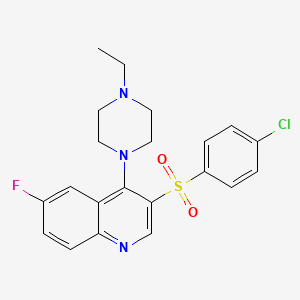

“2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C15H14F3N3O3S . It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals and biologically active compounds.

Molecular Structure Analysis

The compound contains several functional groups, including a pyrimidinone ring, a trifluoromethyl group, a propyl chain, a sulfanyl group, and a nitrobenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure . For example, the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability .科学的研究の応用

- Anticancer Agents : Researchers investigate the potential of this compound as an anticancer agent due to its structural features and trifluoromethyl group, which can enhance bioavailability and metabolic stability .

- Kinase Inhibitors : The benzyl sulfanyl moiety may interact with kinases, making this compound a candidate for kinase inhibition studies .

- Benzylic Position Reactivity : The benzylic position is susceptible to nucleophilic substitution reactions, such as bromination or nucleophilic attack. Understanding these reactions can aid in designing new synthetic routes .

- Free Radical Bromination : Investigate the radical bromination of the benzylic position using N-bromosuccinimide (NBS) as a reagent . This reaction can lead to the formation of new C–Br bonds.

- Trifluoromethyl Group : The trifluoromethyl substituent contributes to the compound’s lipophilicity and electronic properties. Researchers explore its impact on material properties, such as solubility and reactivity .

- Metabolic Stability : Investigate how the compound is metabolized in vivo. The presence of the nitrobenzyl group and the trifluoromethyl substituent may affect its stability and clearance .

- Cell-Based Assays : Evaluate the compound’s effects on cellular processes, including cell viability, apoptosis, and protein expression. Identify potential molecular targets .

- Protein Crystallography : Determine the binding mode of this compound with relevant proteins using X-ray crystallography .

- Pesticide Development : Explore the potential of this compound as a pesticide or herbicide. The trifluoromethyl group may enhance its efficacy and selectivity .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Fluorinated Compounds

Pharmacokinetics and Metabolism

Biological Activity and Target Identification

Agrochemical Research

作用機序

特性

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c1-2-7-20-13(22)8-12(15(16,17)18)19-14(20)25-9-10-3-5-11(6-4-10)21(23)24/h3-6,8H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBTPFERZLCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

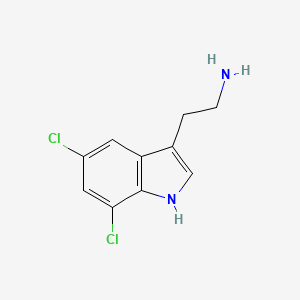

2-(5,7-dichloro-1H-indol-3-yl)ethanamine

2447-23-6

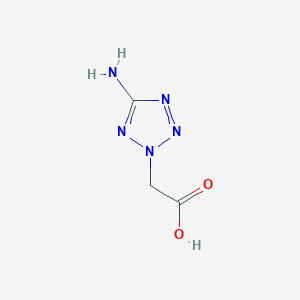

(5-amino-2H-tetrazol-2-yl)acetic acid

21743-72-6

![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)

![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)